Benzo[d]oxazole-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHNEIIQEKUELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo D Oxazole 2 Carbohydrazide and Its Derivatives
Established Synthetic Routes to Benzo[d]oxazole-2-carbohydrazide
The formation of this compound is a multi-step process that begins with the construction of the benzoxazole (B165842) ring system, followed by the introduction of the carbohydrazide (B1668358) functional group.
Precursor Synthesis and Reaction Pathways for the Benzo[d]oxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry. Its synthesis typically involves the cyclization of an ortho-substituted aminophenol. One common method is the reaction of 2-aminophenols with various reagents to form the oxazole (B20620) ring. For instance, the reaction of 2-aminophenols with carboxylic acids at high temperatures or with orthoesters in the presence of acid catalysts can yield benzoxazole derivatives. nih.gov Another approach involves the cyclocondensation of 2-aminophenols with aldehydes, which can be facilitated by catalysts such as samarium triflate. organic-chemistry.org
More contemporary methods include copper-catalyzed cyclization reactions. For example, N-(2-bromophenyl)benzamides can undergo intramolecular cyclization in the presence of a copper(II) oxide nanoparticle catalyst to form benzoxazoles. nih.gov A two-step synthesis starting from C5-substituted 2-fluoroanilines has also been reported. This involves the acylation of the aniline (B41778) followed by an intramolecular base-induced cyclization through an N-deprotonation-O-SNAr sequence to yield the benzoxazole ring. nih.gov The temperature required for this cyclization is dependent on the nature of the activating group at the C5 position. nih.gov
A one-pot protocol has been developed for the synthesis of benzoxazole-2-carboxylate derivatives by reacting ethyl-oxalamide derivatives of 2-aminophenol (B121084) with the Mitsunobu reagent (diethyl azodicarboxylate and triphenylphosphine) under mild conditions. ebyu.edu.tr The electronic effects of substituents on the benzene (B151609) ring have been observed to influence the reaction yield, with electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position increasing the yield of the cyclic product. ebyu.edu.tr
| Precursor | Reagent/Catalyst | Product | Key Features |
| 2-Aminophenols | Carboxylic Acids/Heat | Benzoxazoles | Early method requiring high temperatures. nih.gov |
| 2-Aminophenols | Orthoesters/Acid Catalyst | Benzoxazoles | Brønsted or Lewis acid-catalyzed reaction. nih.gov |
| 2-Aminophenols | Aldehydes/Samarium Triflate | Benzoxazoles | Green and efficient method. organic-chemistry.org |
| N-(2-bromophenyl)benzamides | Copper(II) Oxide Nanoparticles | Benzoxazoles | Ligand-free synthesis via intramolecular cyclization. nih.gov |
| C5-substituted 2-fluoroanilines | Base | Benzoxazoles | Two-step synthesis involving N-deprotonation–O-SNAr cyclization. nih.gov |
| Ethyl-oxalamide derivatives of 2-aminophenol | Mitsunobu Reagent | Benzoxazole-2-carboxylates | One-pot protocol under mild conditions. ebyu.edu.tr |
Hydrazide Formation from Benzo[d]oxazole Derivatives
Once the benzoxazole-2-carboxylate ester is obtained, the carbohydrazide moiety is typically introduced through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303). For example, methyl-2-aminobenzoxazole-5-carboxylate can be refluxed with hydrazine hydrate in alcohol to yield 2-amino-benzoxazole-5-carbohydrazide. scholarsresearchlibrary.com Similarly, ethyl 2-(benzoxazol-2-ylthio)acetate reacts with hydrazine hydrate in absolute alcohol to form 2-(benzoxazol-2-ylthio)acetohydrazide. figshare.com This straightforward conversion is a widely used method for preparing hydrazide derivatives from their corresponding esters. scholarsresearchlibrary.comfigshare.com
Derivatization Strategies via the Carbohydrazide Moiety
The carbohydrazide group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the synthesis of various Schiff bases, hydrazones, and fused heterocyclic systems.
Condensation Reactions for Schiff Base and Hydrazone Synthesis
The primary amine of the carbohydrazide readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases and hydrazones. researchgate.netpnrjournal.com These reactions are typically carried out by refluxing the this compound with the appropriate carbonyl compound in a suitable solvent, such as absolute ethanol (B145695), sometimes with a catalytic amount of a weak base like pyridine (B92270) or triethylamine. researchgate.net For instance, the condensation of this compound with 2-acetylthiophene (B1664040) and 4-fluorobenzaldehyde (B137897) yields the corresponding hydrazone derivatives. researchgate.net Similarly, new series of 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives have been synthesized by reacting 2-aminobenzoxazole-5-carbohydrazide with various aromatic aldehydes. scholarsresearchlibrary.com The formation of the imine (–C=N–) bond in these reactions is a key characteristic of Schiff base formation. pnrjournal.comresearchgate.net
| This compound | Carbonyl Compound | Product |
| This compound | 2-Acetylthiophene | N'-(1-(thiophen-2-yl)ethylidene)this compound researchgate.net |
| This compound | 4-Fluorobenzaldehyde | N'-(4-fluorobenzylidene)this compound researchgate.net |
| 2-Aminobenzoxazole-5-carbohydrazide | Substituted Aromatic Aldehydes | 2-Amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives scholarsresearchlibrary.com |
Cyclocondensation Reactions to Form Fused Heterocyclic Systems
The carbohydrazide moiety also serves as a key building block for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.
A common and significant transformation of this compound derivatives is their conversion into 1,3,4-oxadiazoles. There are several synthetic strategies to achieve this. One of the most prevalent methods involves the oxidative cyclization of hydrazone precursors. For example, substituted hydrazone derivatives, obtained from the reaction of hydrazides with aldehydes, can be cyclized in the presence of bromine in acetic acid and sodium acetate (B1210297) to yield 1,3,4-oxadiazole (B1194373) derivatives. nih.gov
Another widely used method is the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification, to produce 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com Additionally, the cyclization of diacylhydrazines using various dehydrating agents like phosphorus oxychloride is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Research has also shown that reacting carbohydrazides with carbon disulfide and potassium hydroxide (B78521), followed by heating, can lead to the formation of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones. mdpi.com
| Starting Material | Reagent(s) | Product |
| Substituted Hydrazone Derivatives | Bromine, Acetic Acid, Sodium Acetate | 1,3,4-Oxadiazole Derivatives nih.gov |
| Acyl Hydrazide | Carbon Disulfide, Basic Alcoholic Solution, Acid | 5-Substituted-1,3,4-oxadiazole-2-thiol jchemrev.com |
| Diacylhydrazines | Phosphorus Oxychloride | 2,5-Disubstituted 1,3,4-oxadiazoles nih.gov |
| Carbohydrazides | Carbon Disulfide, Potassium Hydroxide | 5-Substituted-1,3,4-oxadiazole-2(3H)-thiones mdpi.com |
Synthesis of 1,2,4-Triazole (B32235) Derivatives
The 1,2,4-triazole nucleus is a significant pharmacophore, and its synthesis from this compound can be achieved through several established methods. These reactions leverage the reactivity of the hydrazide moiety to construct the triazole ring.
One common pathway involves the reaction of the carbohydrazide with carbon disulfide. In this method, the this compound is treated with carbon disulfide in the presence of a base like potassium hydroxide, followed by the addition of hydrazine hydrate. This sequence leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole derivative, where the benzoxazole group is attached at the 3-position of the triazole ring. scispace.com
Another approach is the condensation of the carbohydrazide with various reagents. The Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, can produce 3,5-disubstituted-1,2,4-triazoles. scispace.comresearchgate.net Similarly, the Einhorn–Brunner reaction involves the condensation of a hydrazide with diacylamines in the presence of a weak acid. scispace.comresearchgate.net These general methods are applicable to this compound for the synthesis of a library of substituted 1,2,4-triazole derivatives.
Furthermore, the carbohydrazide can be reacted with substituted aryl furoic acids in the presence of phosphorus oxychloride to yield triazole derivatives. scispace.com Condensation with benzaldehydes in the presence of an acid catalyst like sulfuric acid is another route to form Schiff bases which can be further cyclized. scispace.com
Table 1: Synthesis of 1,2,4-Triazole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Benzohydrazide | 1. CS₂/KOH, Ethanol2. Hydrazine Hydrate | 4-Amino-5-phenyl-4H-1,2,4-triazol-3-thiol | |
| Hydrazide Derivative | 1. Carbon Disulphide2. Hydrazine Hydrate3. Substituted Benzaldehydes, H₂SO₄ | Schiff base of 3-substituted-4-amino-5-mercapto-1,2,4-triazole | scispace.com |
Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives
The 1,3,4-thiadiazole scaffold is another heterocycle of significant interest, known for its diverse pharmacological properties. This compound is a key precursor for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles.
A primary method for this transformation is the reaction of the carbohydrazide with carbon disulfide. researchgate.net When this compound is treated with carbon disulfide in an alkaline medium such as ethanolic potassium hydroxide, it initially forms a potassium dithiocarbazinate salt. researchgate.net Acidification of this intermediate can lead to cyclization, but the specific product depends on the reaction conditions. Refluxing the intermediate salt can yield the 5-(benzo[d]oxazol-2-yl)-1,3,4-thiadiazole-2-thiol. researchgate.net
Alternatively, thiosemicarbazide (B42300) derivatives of the carbohydrazide can be cyclized. This compound can be reacted with thiosemicarbazide to form the corresponding thiosemicarbazone, which upon treatment with a dehydrating agent like acetic anhydride (B1165640) or a cyclizing agent like phosphorus oxychloride, yields the 1,3,4-thiadiazole ring. nih.govnih.govjocpr.com The reaction of aromatic carboxylic acids (like benzo[d]oxazole-2-carboxylic acid, the precursor to the hydrazide) with thiosemicarbazide in the presence of a strong acid or dehydrating agent like POCl₃ is a widely used method for generating 5-aryl-1,3,4-thiadiazol-2-amines. jocpr.commdpi.com
Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives from this compound (2)
| Reagent(s) | Intermediate/Product | Conditions | Reference |
|---|---|---|---|
| 1. KOH, Ethanol2. CS₂ | Potassium 2-(benzo[d]oxazole-2-carbonyl)hydrazinecarbodithioate (5) | Stirring at room temperature | researchgate.net |
| Intermediate (5) | 5-(Benzo[d]oxazol-2-yl)-1,3,4-thiadiazole-2-thiol (6) | Reflux in water or acidification | researchgate.net |
| Thiosemicarbazide | N-(Benzo[d]oxazol-2-ylcarbonyl)thiosemicarbazide | Condensation | jocpr.com |
Other Heterocyclic Annulations and Transformations
The reactivity of this compound extends beyond the synthesis of triazoles and thiadiazoles, allowing for the formation of other heterocyclic systems and important synthetic intermediates.
1,3,4-Oxadiazoles: The carbohydrazide can be converted into 1,3,4-oxadiazole derivatives. A notable reaction involves treating the carbohydrazide with carbon disulfide in an ethanolic potassium hydroxide solution, followed by heating. This process, after acidification, leads to the formation of 5-(benzo[d]oxazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net
Acyclic Transformations: Condensation reactions with various carbonyl compounds provide essential acyclic intermediates. For instance, reacting this compound with aldehydes and ketones, such as 4-fluorobenzaldehyde and 2-acetylthiophene, in refluxing ethanol yields the corresponding N'-substituted benzo[d]oxazole-2-carbohydrazides (hydrazones). researchgate.netresearchgate.net These hydrazones are stable compounds themselves but also serve as precursors for further cyclization reactions.
Furthermore, reactions with isocyanates and isothiocyanates lead to the formation of semicarbazide (B1199961) and thiosemicarbazide derivatives, respectively. The reaction with phenyl isocyanate or benzyl (B1604629) isothiocyanates introduces a new functional group that can participate in subsequent cyclization reactions to form different heterocyclic rings. researchgate.net
Table 3: Other Transformations of this compound (2)
| Reactant | Product Type | Example Product | Conditions | Reference |
|---|---|---|---|---|
| CS₂, KOH, Ethanol | 1,3,4-Oxadiazole | 5-(Benzo[d]oxazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (3) | Heat, then acidify | researchgate.net |
| 2-Acetylthiophene | Hydrazone | N'-(1-(thiophen-2-yl)ethylidene)this compound (13) | Reflux in Ethanol | researchgate.netresearchgate.net |
| 4-Fluorobenzaldehyde | Hydrazone | N'-(4-fluorobenzylidene)this compound (14) | Reflux in Ethanol | researchgate.netresearchgate.net |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly methods. The synthesis of benzo[d]oxazole derivatives has benefited significantly from these advancements.
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. benthamdirect.com The direct coupling of microwave energy with the molecules in the reaction mixture leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve product purity. benthamdirect.comeurekaselect.com
This technology is highly applicable to the synthesis of benzoxazole derivatives. researchgate.net While many studies focus on the initial formation of the benzoxazole ring via microwave-assisted condensation of 2-aminophenols with carboxylic acids or aldehydes, the principles are readily extendable to the derivatization of this compound. eurekaselect.comtandfonline.com The synthesis of the triazole, thiadiazole, and oxadiazole derivatives discussed previously can be accelerated under microwave irradiation, often leading to cleaner reactions and easier work-up procedures. scispace.comresearchgate.net For example, the condensation reactions to form hydrazones can be completed in minutes instead of hours. tandfonline.com
Catalyst-Free and Environmentally Benign Synthetic Methodologies
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzoxazole synthesis, this translates to using safer solvents, employing reusable catalysts, and designing energy-efficient reactions.
Several green approaches have been developed for synthesizing the core benzoxazole structure, which can inform the derivatization of this compound. organic-chemistry.org Methodologies include using water as a solvent with a reusable acid catalyst like samarium triflate. organic-chemistry.org Another innovative approach involves using deep eutectic solvents (DES) as both the catalyst and solvent under microwave, solvent-free conditions. mdpi.com These DESs are often biodegradable, have low toxicity, and can be recovered and reused, making them an excellent green alternative. mdpi.com
Efforts are also made to develop catalyst-free methods. Some condensation reactions to form benzoxazoles or their derivatives can proceed with simple thermal heating, avoiding the need for metal or acid catalysts that can be toxic and difficult to remove from the final product. semanticscholar.orgnih.gov The combination of microwave heating with catalyst-free or solvent-free conditions represents a highly efficient and environmentally benign strategy for synthesizing libraries of benzo[d]oxazole-based heterocyclic compounds. jbarbiomed.com
Molecular Design and Structural Elucidation in Research
Spectroscopic Characterization Techniques in Structural Confirmation
The confirmation of the molecular structure of Benzo[d]oxazole-2-carbohydrazide and its derivatives is fundamentally dependent on a combination of spectroscopic methods. Each technique provides unique and complementary information, and together they allow for a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. In the analysis of this compound derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For derivatives of this compound, such as those formed by condensation with aldehydes or ketones, characteristic signals are observed. researchgate.net For instance, the proton of the -NH- group, which is exchangeable with D₂O, typically appears as a broad singlet at a downfield chemical shift, often around δ 9.45 ppm. researchgate.net The proton of the azomethine group (-CH=N-) in resulting hydrazones shows a singlet signal in the range of δ 7.71 ppm. researchgate.net Protons on the aromatic benzoxazole (B165842) ring typically appear as a multiplet in the aromatic region.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For N-substituted benzimidazole (B57391) salts, which share structural similarities, the carbon signals are well-resolved and can be assigned to specific atoms in the heterocyclic and phenyl rings. researchgate.net In a related benzanilide (B160483) derivative, the carbonyl carbon (C=O) of the amide group shows a signal around δ 166.3 ppm, while carbons of the benzoxazole ring system appear at distinct chemical shifts, influenced by the heteroatoms and substituents. semanticscholar.org
Interactive Table: Expected NMR Chemical Shifts (δ, ppm) for a this compound Scaffold Note: These are approximate values and can vary based on solvent and specific derivatization.
| Atom | Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -NH -NH₂ | ¹H | ~9.5 (broad singlet) & ~4.5 (broad singlet) | Amide and amine protons, exchangeable with D₂O. researchgate.net |
| Ar-H | ¹H | ~7.0 - 8.0 (multiplets) | Protons on the benzoxazole aromatic ring. |
| -C =O | ¹³C | ~165 - 167 | Carbonyl carbon of the carbohydrazide (B1668358) group. semanticscholar.org |
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural components. In related benzanilide derivatives, characteristic peaks include a sharp band around 3300 cm⁻¹ for the N-H stretch of the amide and a strong absorption near 1660 cm⁻¹ corresponding to the C=O (amide I) stretching vibration. semanticscholar.org The spectrum would also show absorptions for C-O-C stretching of the oxazole (B20620) ring and C=N stretching.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide & Amine) | Stretching | ~3300 - 3200 |
| C=O (Amide I) | Stretching | ~1660 - 1650 semanticscholar.org |
| C=N (Oxazole Ring) | Stretching | ~1615 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In positive-ion mode ESI-MS, this compound (C₈H₇N₃O₂) would be expected to show a protonated molecular ion peak [M+H]⁺ at m/z 178.15, confirming its molecular weight of 177.16 g/mol . sigmaaldrich.com
Analysis of related heterocyclic structures shows that fragmentation typically occurs at the weaker bonds. researchgate.net For this compound, major fragmentation pathways would likely involve the cleavage of the C-C bond between the benzoxazole ring and the carbonyl group, or the cleavage of the N-N bond in the hydrazide moiety. These fragmentation patterns provide valuable information that helps to piece together the molecular structure. researchgate.net
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. For a derivative, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, single-crystal X-ray diffraction analysis confirmed the molecular structure and revealed the presence of intramolecular hydrogen bonds. This technique can unambiguously establish the planarity of the benzoxazole ring system, the bond lengths and angles, and the conformation of the carbohydrazide side chain. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. These studies involve synthesizing a series of analogues and evaluating how specific structural modifications affect their activity.
SAR studies on hydrazone derivatives of the closely related benzo[d]thiazole scaffold have provided significant insights that are applicable to benzo[d]oxazole analogues. A key finding is that the biological activity is highly dependent on the nature of substituents on the phenyl ring of the hydrazone moiety. nih.gov
Antibacterial Activity : The presence of electron-donating groups (e.g., -OH, -OCH₃) on the phenyl ring tends to increase antibacterial potency. nih.gov
Antifungal Activity : Conversely, the introduction of electron-withdrawing groups (e.g., -Cl, -NO₂, -F) generally enhances antifungal activity. nih.gov
Role of Hydrophobicity : In other related heterocyclic systems like oxadiazoles, hydrophobic substituents are generally well-tolerated and can be favorable for activity. nih.gov
Impact of H-Bond Donors : As a general trend, the introduction of hydrogen-bond-donating groups can sometimes lead to decreased antimicrobial activity. nih.gov
These findings suggest that by strategically modifying the substituents on derivatives of this compound, it is possible to tune the compound's activity profile for a specific therapeutic target, whether it be bacterial or fungal. nih.gov The benzoxazole core acts as a crucial scaffold, and modifications at the carbohydrazide position offer a powerful route to modulate biological potency. nih.govnih.gov
Impact of Substituent Variations on Molecular Activity
The biological activity of derivatives of this compound is significantly influenced by the nature and position of various substituents on the core structure. Researchers have systematically introduced different functional groups to explore the structure-activity relationships (SAR), particularly focusing on anticancer properties. These modifications have led to the identification of compounds with promising potency against various cancer cell lines.
Detailed research findings have demonstrated that the condensation of this compound with different aromatic aldehydes and ketones, as well as the reaction with isocyanates and isothiocyanates, results in a diverse library of analogs with a range of biological activities. The evaluation of these compounds against human colon carcinoma (Caco-2) and pancreatic carcinoma (Panc-1) cell lines has provided valuable insights into the structural requirements for enhanced cytotoxic effects.
One key area of investigation has been the modification of the hydrazide moiety. For instance, the reaction with 2-acetylthiophene (B1664040) and 4-fluorobenzaldehyde (B137897) leads to the formation of hydrazone derivatives. researchgate.netresearchgate.net Furthermore, the addition of phenyl isocyanate and benzyl (B1604629) isothiocyanate to the carbohydrazide has yielded N-phenyl-2-(benzo[d]oxazole-2-carbonyl)hydrazine-1-carboxamide and 2-(Benzo[d]oxazole-2-carbonyl)-N-benzylhydrazine-1-carbothioamide, respectively. researchgate.net
The antitumor activity of these derivatives is often compared to a standard reference drug, such as Doxorubicin, to gauge their efficacy. The results from these studies highlight that certain substituents can significantly enhance the anticancer activity of the parent compound.
Detailed Research Findings
The in vitro antitumor activity of synthesized this compound derivatives has been evaluated against Caco-2 and Panc-1 cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Antitumor Activity of this compound Derivatives against Caco-2 Cell Line
| Compound | Substituent Modification | IC50 (µM) for Caco-2 |
| N'-(1-(thiophen-2-yl)ethylidene)this compound | Condensation with 2-acetylthiophene | Data not available |
| N'-(4-fluorobenzylidene)this compound | Condensation with 4-fluorobenzaldehyde | Data not available |
| N-phenyl-2-(benzo[d]oxazole-2-carbonyl)hydrazine-1-carboxamide | Reaction with phenyl isocyanate | Data not available |
| 2-(Benzo[d]oxazole-2-carbonyl)-N-benzylhydrazine-1-carbothioamide | Reaction with benzyl isothiocyanate | Data not available |
| Doxorubicin (Reference) | - | Data not available |
Table 2: In Vitro Antitumor Activity of this compound Derivatives against Panc-1 Cell Line
| Compound | Substituent Modification | IC50 (µM) for Panc-1 |
| N'-(1-(thiophen-2-yl)ethylidene)this compound | Condensation with 2-acetylthiophene | Data not available |
| N'-(4-fluorobenzylidene)this compound | Condensation with 4-fluorobenzaldehyde | Data not available |
| N-phenyl-2-(benzo[d]oxazole-2-carbonyl)hydrazine-1-carboxamide | Reaction with phenyl isocyanate | Data not available |
| 2-(Benzo[d]oxazole-2-carbonyl)-N-benzylhydrazine-1-carbothioamide | Reaction with benzyl isothiocyanate | Data not available |
| Doxorubicin (Reference) | - | Data not available |
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p) or 6-31G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. researchgate.netirjweb.comdoaj.org These calculations provide a foundational understanding of the molecule's stability, electronic distribution, and chemical reactivity.
Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com
While specific FMO data for Benzo[d]oxazole-2-carbohydrazide is not detailed in the available literature, studies on closely related benzoxazole and benzothiazole (B30560) derivatives provide valuable insights into the expected values. The analysis of these orbitals helps to understand the charge transfer that can occur within the molecule. irjweb.comnih.gov
Table 1: FMO Properties of Selected Heterocyclic Compounds (Illustrative Data)
| Compound/Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | -5.6518 | -0.2064 | 5.4454 | irjweb.com |
| 2-SCH3_BTH (Benzothiazole derivative) | -0.211 | -0.058 | 0.153 | scirp.org |
| Poly[3-(benzo[d]oxazole-2-yl)thiophene] | - | - | 0.239 | nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. nih.gov
Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack.
Green regions represent neutral or zero potential areas. nih.gov
For benzoxazole-type structures, MEP maps typically show negative potential localized around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carbonyl oxygen of the carbohydrazide (B1668358) group, identifying them as key sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net This visualization is crucial for understanding how the molecule might interact with a receptor binding site. irjweb.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. researchgate.net
Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO.
Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.comresearchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive. irjweb.comresearchgate.net
These parameters are essential for comparing the reactivity of different derivatives. A compound with low hardness and high softness is generally expected to be more chemically reactive. irjweb.com
Table 2: Global Reactivity Descriptors for an Illustrative Oxazole Derivative (N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine)
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.6518 |
| Electron Affinity (A) | 0.2064 |
| Electronegativity (χ) | 2.9291 |
| Chemical Hardness (η) | 2.7227 |
| Chemical Softness (S) | 0.1836 |
Data calculated based on values from source irjweb.com.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For benzoxazole derivatives, docking studies have been used to predict their potential as inhibitors for various targets, including cancer-related proteins like VEGFR-2. researchgate.netnih.gov
Docking algorithms calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and the protein. A lower (more negative) docking score generally indicates a more favorable binding interaction. researchgate.netorientjchem.org These studies can also reveal the most stable conformation of the ligand within the active site of the receptor.
For example, studies on various benzoxazole derivatives have reported significant binding affinities for different targets. Functionalized benzoxazoles have shown high affinity (Ki values in the nanomolar range) for Aβ42 fibrils, relevant to Alzheimer's disease. bwise.kr Other derivatives have been docked against antifungal targets, such as the lipid transfer protein sec14p, with predicted binding energies correlating well with experimental activity. mdpi.com
Table 3: Predicted Binding Affinities of Benzoxazole Derivatives Against Various Protein Targets (Illustrative Data)
| Compound/Derivative | Target Protein | Binding Affinity/Score | Source |
|---|---|---|---|
| Alisertib (related scaffold) | FGFR2 | -8.854 kcal/mol | researchgate.net |
| Benzoxazole derivative 5a | sec14p (antifungal) | -6.96 kcal/mol (Binding Energy) | mdpi.com |
| Benzoxazole derivative 1f | Aβ42 fibrils | Ki = 0.47 nM | bwise.kr |
| Bis-benzoxazepine derivative 6b | Progesterone Receptor | -9.58 kcal/mol (ΔG) | orientjchem.org |
Beyond predicting affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These include:
Hydrogen Bonds: Crucial for specificity and affinity, often involving the heteroatoms of the benzoxazole ring and functional groups like the carbohydrazide moiety.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the benzene (B151609) ring) and hydrophobic pockets in the receptor. researchgate.net
π-π Stacking: Aromatic rings in the ligand can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.
Analysis of docked benzoxazole derivatives frequently reveals key hydrogen bonds between the oxazole nitrogen or oxygen atoms and amino acid residues in the binding site. mdpi.com The analysis of these interactions is fundamental to understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics simulations offer a window into the dynamic nature of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This is particularly valuable for understanding how a ligand, such as a this compound derivative, interacts with its biological target.
MD simulations are frequently employed to assess the stability of a ligand-receptor complex, which is crucial for predicting the potential efficacy of a drug candidate. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains bound to the receptor's active site and how the complex's structure evolves.
In a study on formazan (B1609692) derivatives of benzo[d]oxazole, which share a common core with this compound, MD simulations were performed to evaluate the stability of the ligand-receptor complex with the 4URO receptor. benthamdirect.com The stability of the complex was analyzed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. The study also utilized the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy of the complex, which provides a more quantitative measure of binding affinity. The results indicated a stable interaction between the formazan derivative and the receptor, with a favorable binding free energy. benthamdirect.com
Similarly, a study on hydrazide hydrazone derivatives, which are structurally related to this compound, employed MD simulations to investigate their interaction with DNA gyrase B. researchgate.net The simulations were used to compute the binding free energies of the ligand-receptor complexes, providing insights into the energetic favorability of the binding. researchgate.net
While these studies on related compounds provide a framework for how MD simulations can be applied, specific data on the conformational changes of this compound itself upon binding to a receptor are not extensively available in the reviewed literature. Such studies would be valuable to understand the precise binding mode and the induced fit effects that may occur.
Below is a representative table of data that can be obtained from MD simulation studies of related benzoxazole derivatives.
| Compound | Target Receptor | Dock Score (kcal/mol) | Binding Free Energy (MM/PBSA) (kJ/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Formazan derivative 4c | 4URO | -8.0 | -58.831 | Not specified in abstract |
| Hydrazide hydrazone 5f | DNA Gyrase B | Not specified | Not specified | Not specified in abstract |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular properties that are most influential in determining the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For benzoxazole derivatives, QSAR models have been developed to predict a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net The general process involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govmdpi.com
A study on the antimicrobial activity of 1,4-benzoxazin-3-ones, which are structurally related to benzoxazoles, developed QSAR models that showed good predictive power for activity against both gram-positive and gram-negative bacteria, with external prediction coefficients (Q²_Ext) of 0.88 and 0.85, respectively. nih.gov Another QSAR study on benzoxazole derivatives as potential inhibitors of Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) yielded a model with a correlation coefficient (r²) of 0.7948. nih.gov
The robustness and predictive ability of these models are typically assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. mdpi.com
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.
For benzoxazole derivatives, several types of descriptors have been found to be important for their antimicrobial activity. One study highlighted the relevance of topological parameters, including Kier's molecular connectivity indices (¹χ, ¹χv), and other topological indices (R). researchgate.net Another investigation into the antimicrobial properties of 1,4-benzoxazin-3-ones frequently identified shape, VolSurf (a descriptor of molecular surface properties), and H-bonding property descriptors in their QSAR models. nih.gov
The identification of these crucial descriptors provides valuable insights into the mechanism of action and helps in the rational design of new derivatives with improved activity. For example, if a QSAR model indicates that a particular topological index is positively correlated with activity, new compounds can be designed with that feature enhanced.
The following table summarizes the types of molecular descriptors found to be significant in QSAR studies of benzoxazole and related heterocyclic compounds.
| Descriptor Type | Specific Descriptors | Associated Activity |
|---|---|---|
| Topological | Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R) | Antimicrobial |
| Geometric/Shape | Shape descriptors, VolSurf | Antimicrobial |
| Electronic | H-bonding properties | Antimicrobial |
| Energy-based | Energy descriptors from docking | Antimicrobial (anti-protozoal) |
Exploration of Biological Activities and Underlying Mechanisms in Vitro and in Silico
Anticancer Research Applications
Derivatives of benzo[d]oxazole have demonstrated considerable potential as anticancer agents, exhibiting antiproliferative effects through various mechanisms of action.
In Vitro Antiproliferative Activity in Cancer Cell Lines
The cytotoxic effects of benzo[d]oxazole derivatives have been evaluated against a range of human cancer cell lines. Studies have shown that these compounds can selectively inhibit the growth of cancer cells. researchgate.net For instance, certain 2-aryl-5-hydroxy benzo[d]oxazoles have exhibited promising IC50 values in the range of 0.8–2.8 μM, comparable to the standard anticancer drug doxorubicin. researchgate.net
A series of novel benzoxazole (B165842) derivatives were tested for their in vitro antiproliferative effects against hepatocellular cancer (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Notably, compound 12l , a 5-methylbenzo[d]oxazole derivative, demonstrated the most potent activity against both HepG2 and MCF-7 cell lines, with IC50 values of 10.50 μM and 15.21 μM, respectively. nih.gov In another study, the benzoxazole derivative K313 was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner, while showing no effect on healthy peripheral blood mononuclear cells (PBMCs). nih.gov
Interactive Table: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 12l | HepG2 | 10.50 | nih.gov |
| 12l | MCF-7 | 15.21 | nih.gov |
| 12d | HepG2 | 23.61 | nih.gov |
| 13a | MCF-7 | 32.47 | nih.gov |
| 12k | HepG2 | 28.36 | nih.gov |
| 13b | MCF-7 | 26.31 | nih.gov |
| K313 (16 µM for 48h) | Nalm-6 | Induces 65.8% apoptosis | nih.gov |
| K313 (16 µM for 48h) | Daudi | Induces 33.7% apoptosis | nih.gov |
Mechanistic Studies of Apoptosis Induction and Cell Cycle Modulation
The anticancer activity of benzo[d]oxazole derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. nih.gov For example, compound 12l was found to induce apoptosis in HepG2 cells by 35.13%. nih.govresearchgate.net Mechanistically, this compound led to a 3.40-fold increase in the pro-apoptotic protein BAX and a 2.12-fold decrease in the anti-apoptotic protein Bcl-2, resulting in a significant 6.83-fold increase in the BAX/Bcl-2 ratio. nih.gov Furthermore, compound 12l caused a significant elevation in caspase-3 levels by 2.98-fold. nih.govresearchgate.net
Flow cytometry analysis revealed that compound 12l arrested the HepG2 cell cycle primarily at the Pre-G1 and G1 phases. nih.govresearchgate.net Similarly, the benzoxazole derivative K313 induced moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cells. nih.gov This compound also mediated cell apoptosis through the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP), and was associated with a significant decrease in mitochondrial membrane potential. nih.gov
In Silico and Mechanistic Investigations of Kinase Inhibition (e.g., EGFR, FAK, VEGFR-2)
Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. Benzoxazole derivatives have been investigated as inhibitors of various kinases. A study focused on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, identified several benzoxazole derivatives as potent inhibitors. nih.gov Compound 12l , which showed strong antiproliferative activity, also exhibited the most promising VEGFR-2 inhibitory activity with an IC50 value of 97.38 nM. nih.govresearchgate.net Docking studies indicated that compound 12l interacts with key amino acids in the VEGFR-2 active site in a manner similar to the known inhibitor sorafenib. nih.gov
Antimicrobial Research Applications
Benzo[d]oxazole-2-carbohydrazide and its derivatives have also been explored for their potential to combat microbial infections.
In Vitro Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
A variety of benzo[d]oxazole derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, several synthesized derivatives were screened for their antibacterial activity using the tube dilution method. nih.gov Notably, compound 10 , a derivative with a (methoxymethyl)benzene substitution, was most effective against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 1.14 x 10⁻³ µM. nih.gov Other derivatives, such as compound 24 (with a thiophene (B33073) substitution), were active against E. coli (MIC = 1.40 x 10⁻³ µM), and compounds 19 and 20 were effective against S. typhi (MIC = 2.40 x 10⁻³ µM). nih.gov Another study reported that newly synthesized benzoxazole derivatives showed good antibacterial activity against E. coli and S. aureus strains. arabjchem.org
Interactive Table: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 10 | Bacillus subtilis | 1.14 x 10⁻³ | nih.gov |
| 24 | Escherichia coli | 1.40 x 10⁻³ | nih.gov |
| 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | nih.gov |
| 19 | Salmonella typhi | 2.40 x 10⁻³ | nih.gov |
| 20 | Salmonella typhi | 2.40 x 10⁻³ | nih.gov |
| 16 | Klebsiella pneumonia | 1.22 x 10⁻³ | nih.gov |
In Vitro Antifungal Activity Assessment
The antifungal potential of benzo[d]oxazole derivatives has also been a subject of investigation. researchgate.netresearchgate.net Several derivatives have demonstrated efficacy against various fungal strains. nih.govarabjchem.org For instance, compound 1 , an unsubstituted benzylidene hydrazide derivative, showed improved antifungal activity against Candida albicans (MIC = 0.34 x 10⁻³ µM). nih.gov Compound 19 was found to be the most potent against Aspergillus niger with an MIC of 2.40 x 10⁻³ µM. nih.gov Other studies have also reported moderate antifungal activities of certain benzoxazole derivatives against C. albicans and A. niger. researchgate.net
Interactive Table: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives
| Compound | Fungal Strain | MIC (µM) | Reference |
|---|---|---|---|
| 1 | Candida albicans | 0.34 x 10⁻³ | nih.gov |
| 19 | Aspergillus niger | 2.40 x 10⁻³ | nih.gov |
Antiviral and Antitubercular Potentials
The benzoxazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. prseducationaltrust.com The emergence of drug-resistant strains of viruses and Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Research has indicated that benzoxazole derivatives, including those with a carbohydrazide (B1668358) moiety, are promising candidates in this field. prseducationaltrust.com
Derivatives of this compound have been synthesized and evaluated for their potential to combat various pathogens. Although specific data on the antiviral activity of the parent compound is limited in the reviewed literature, the broader class of benzoxazole derivatives has shown recognized antiviral properties.
In the realm of antitubercular research, the benzoxazole skeleton has received considerable attention. The core structure is viewed as an isostere of natural nucleotides, suggesting it can readily interact with biological macromolecules in pathogens. Studies on various derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, certain nonhydrolyzable D-phenylalanine-benzoxazole derivatives have been shown to retain significant antitubercular activity. While many benzoxazole derivatives have been synthesized and show promise, none have yet progressed to the preclinical hit-to-lead optimization phase in anti-tuberculosis research, highlighting the need for further investigation into scaffolds like this compound.
Neuroprotective Research Applications
Neurodegenerative diseases such as Alzheimer's are characterized by complex pathological processes, including the aggregation of amyloid-beta (Aβ) peptides and neuronal signaling dysregulation. The benzoxazole scaffold has been investigated for its potential to inhibit amyloidogenesis and for other neuroprotective effects.
Modulation of Cellular Signaling Pathways (e.g., Akt/GSK-3β/NF-κB)
The Akt/GSK-3β/NF-κB signaling cascade is a critical pathway involved in neuronal survival, inflammation, and synaptic plasticity. Its dysregulation is a key factor in the pathogenesis of Alzheimer's disease. Glycogen synthase kinase-3β (GSK-3β) is particularly implicated in tau protein hyperphosphorylation and the promotion of neuroinflammatory processes.
While direct studies on this compound's effect on this specific pathway are not extensively detailed in the available literature, research on related heterocyclic structures provides valuable insights. For example, a study on novel 1,2,3-triazole-hydrazone hybrids demonstrated that certain compounds could significantly downregulate the mRNA expression levels of GSK-3α, GSK-3β, and Cyclin-dependent kinase 5 (CDK5) in SH-SY5Y neuroblastoma cells. This suggests that the hydrazone moiety, a key feature of this compound derivatives, may play a role in modulating these crucial neurodegenerative pathways. This finding points towards a potential mechanism by which benzoxazole hydrazones could exert neuroprotective effects.
Neuroprotection in Aβ-Induced Cellular Toxicity Models
The accumulation of amyloid-beta (Aβ) oligomers and plaques is a primary hallmark of Alzheimer's disease, leading to oxidative stress and neuronal cell death. Molecules that can inhibit Aβ aggregation or protect cells from its toxic effects are considered promising therapeutic candidates.
Benzazole derivatives, including benzoxazoles, have been evaluated for their ability to protect against Aβ toxicity. Studies have shown that certain benzothiazole (B30560) derivatives can protect SH-SY5Y neuroblastoma cells from damage induced by Aβ peptides. Furthermore, research on amphiphilic stilbene (B7821643) derivatives has demonstrated that modulating the interaction between Aβ oligomers and cell membranes is a viable strategy to attenuate neurotoxicity. While specific studies focusing on this compound in Aβ-induced toxicity models are limited, the known anti-amyloidogenesis properties of the benzoxazole core suggest a promising avenue for future research.
Anti-Inflammatory Research Applications
Chronic inflammation is a key component of numerous diseases. The benzoxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and continues to be a focus for the development of new anti-inflammatory agents.
In Vitro Anti-inflammatory Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant anti-inflammatory properties in preclinical studies. In one study, a series of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives were synthesized and evaluated. The results indicated that several of these compounds exhibited promising anti-inflammatory activity in a carrageenan-induced rat paw edema model. Another study focusing on N`-[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazide derivatives also reported significant anti-inflammatory effects compared to the standard drug, Ibuprofen.
The mechanism of action for the anti-inflammatory effects of benzoxazole derivatives is an area of active investigation. Some studies suggest that these compounds may act as inhibitors of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs. More recently, research into benzoxazolone derivatives identified myeloid differentiation protein 2 (MD2), a key adaptor protein for lipopolysaccharide (LPS) sensing by Toll-like receptor 4 (TLR4), as a potential target. Certain derivatives were found to competitively inhibit the binding of a probe to the MD2 protein and suppress the release of pro-inflammatory cytokines like IL-6. This suggests that inhibiting the TLR4/MD2 signaling pathway could be a key mechanism for the anti-inflammatory action of this class of compounds.
Enzyme Inhibition Studies
The inhibition of specific enzymes is a fundamental strategy in drug discovery. The this compound scaffold and its derivatives have been investigated as inhibitors of several key enzymes implicated in various pathologies.
Research has shown that benzoxazole derivatives can be potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). prseducationaltrust.com The inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. prseducationaltrust.com Similarly, hydrazone derivatives have been extensively studied as cholinesterase inhibitors, with many compounds showing dual inhibition of both AChE and BChE. [6, 7]
Another important target is monoamine oxidase (MAO), an enzyme responsible for the metabolism of neurotransmitters. Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively. [2, 4] Studies on indole-substituted benzoxazoles have identified potent and selective MAO-B inhibitors. The hydrazone functional group is also a known pharmacophore for MAO inhibition.
Furthermore, derivatives of benzoxazole have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is relevant in cancer therapy.
The table below summarizes the inhibitory activity of selected benzoxazole and hydrazone derivatives against various enzymes, as reported in the literature.
| Compound Class | Enzyme Target | Activity/IC₅₀ Values | Reference |
| Indole-substituted Benzoxazole | MAO-B | IC₅₀ = 28 nM (for compound 5b) | |
| 2,1-Benzisoxazole Derivatives | MAO-B | IC₅₀ = 0.017 µM (for compound 7a) | |
| Hydrazone Derivatives | MAO-A | IC₅₀ = 0.028 µM (for compound 2b) | |
| Benzothiazolone Hydrazone Derivatives | BChE | IC₅₀ = 1.21 µM (for compound M13) | |
| Benzothiazolone Hydrazone Derivatives | AChE | IC₅₀ = 5.03 µM (for compound M13) | |
| 4-(Trifluoromethyl)benzohydrazide Hydrazones | AChE | IC₅₀ = 46.8–137.7 µM | |
| 4-(Trifluoromethyl)benzohydrazide Hydrazones | BChE | IC₅₀ = 19.1–881.1 µM | |
| 2-Benzoylhydrazine-1-carboxamides | AChE | IC₅₀ = 44–100 µM | |
| 2-Benzoylhydrazine-1-carboxamides | BChE | IC₅₀ from 22 µM |
Inhibition of Enzymatic Activity (e.g., Tyrosinase, α-Glucosidase, Histone Deacetylase)
The benzo[d]oxazole core is a feature in various molecules designed as enzyme inhibitors.
Tyrosinase Inhibition: Derivatives of benzo[d]oxazole have been investigated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. For instance, studies on phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have shown potent tyrosinase inhibitory activity. researchgate.netresearchgate.net Compounds that include a resorcinol (B1680541) structure have demonstrated significantly stronger inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. researchgate.netresearchgate.net One such derivative exhibited a nanomolar IC₅₀ value of 0.51 μM, highlighting the importance of the resorcinol group for potent inhibition. researchgate.net Kinetic and in silico docking studies suggest that these derivatives can bind effectively to the tyrosinase active site through hydrophobic and hydrogen bonding interactions. researchgate.net
α-Glucosidase Inhibition: While direct studies on this compound are limited, related heterocyclic structures have been explored for α-glucosidase inhibition, an important target in managing type 2 diabetes. For example, novel carbazole-oxadiazole and 4-hydroxyquinolinone-hydrazone derivatives have been synthesized and shown to possess significant α-glucosidase inhibitory activity, with some compounds surpassing the standard drug acarbose (B1664774) in potency. These findings suggest that hydrazone and oxadiazole moieties, which can be derived from carbohydrazides, are valuable pharmacophores for α-glucosidase inhibition.
Histone Deacetylase (HDAC) Inhibition: The benzoxazole structure has been incorporated into molecules designed as histone deacetylase (HDAC) inhibitors, which are promising anticancer agents. For example, a series of hydroxamic acid-based inhibitors featuring a benzoxazole core showed selective inhibitory activity against HDAC6, a specific isoform of the enzyme. Similarly, other complex molecules containing an oxazoline (B21484) unit, a related five-membered ring, have been identified as potent and selective inhibitors of Class I HDACs, particularly HDAC3.
Acetylcholinesterase Inhibition
Derivatives of benzo[d]oxazole have emerged as a promising class of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. The core idea is that inhibiting these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
A series of synthesized benzo[d]oxazole derivatives demonstrated potent inhibition against both AChE and BChE. Specifically, compounds 6a and 6j from this series were identified as strong inhibitors with the following IC₅₀ values:
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |
| 6a | 1.03 | 6.6 |
| 6j | 1.35 | 8.1 |
This table presents the 50% inhibitory concentration (IC₅₀) values for selected benzo[d]oxazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
In another study, novel benzoxazole-oxadiazole derivatives were synthesized and evaluated. Several of these compounds were found to be significant inhibitors of both enzymes, with some analogues showing more potent activity than the standard drug, Donepezil.
Antioxidant Research Applications
The ability of compounds to counteract oxidative stress is a key area of pharmaceutical research. Benzo[d]oxazole derivatives have been evaluated for their antioxidant potential through various in vitro and theoretical methods.
In Vitro Free Radical Scavenging Activity (DPPH, ABTS, CUPRAC Assays)
The antioxidant capacity of benzo[d]oxazole derivatives is often assessed by their ability to scavenge stable free radicals.
DPPH and ABTS Assays: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods to evaluate free radical scavenging. The scavenging activity involves the compound donating a hydrogen atom or an electron to the radical, causing a color change that can be measured spectrophotometrically. A series of N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which are structurally related to this compound, were shown to be effective scavengers of the DPPH free radical in a dose-dependent manner. In other studies, benzothiazole derivatives, which are sulfur analogues of benzoxazoles, also demonstrated strong scavenging activities against both DPPH and ABTS radicals.
Theoretical Studies on the Relationship Between Electronic Properties and Antioxidant Activity
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms of antioxidant action by examining the electronic properties of molecules.
Studies on related heterocyclic compounds, such as oxadiazole and benzothiazole derivatives, have used DFT to correlate electronic descriptors with antioxidant activity. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and bond dissociation enthalpy. A higher HOMO energy value indicates a greater ability of a molecule to donate electrons, which is a primary mechanism for radical scavenging. For a series of 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives, the compounds with the highest HOMO energy values were also found to have the most promising antioxidant activity in experimental assays. These theoretical results support the experimental findings and help in understanding the structure-activity relationship, suggesting that the antioxidant potential is linked to the ease with which a molecule can lose an electron to neutralize a free radical.
Role in Organic Synthesis and Applied Chemistry
Benzo[d]oxazole-2-carbohydrazide as a Versatile Synthetic Intermediate
This compound is a key molecule in the field of organic synthesis, primarily valued for its role as a versatile intermediate in the creation of more complex molecules. Its structure, featuring a reactive hydrazide group attached to a stable benzoxazole (B165842) core, makes it an ideal starting point for constructing a variety of heterocyclic systems.
Precursor for the Development of Complex Heterocyclic Scaffolds
The carbohydrazide (B1668358) moiety of this compound serves as a nucleophilic center, readily reacting with a wide range of electrophiles to form new carbon-nitrogen and nitrogen-heteroatom bonds. This reactivity is the foundation for its use as a precursor in the synthesis of numerous complex heterocyclic scaffolds. Research has demonstrated its utility in preparing a diverse array of compounds. researchgate.net
One common application is in the synthesis of various five- and six-membered heterocyclic rings. For instance, it can be reacted with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution to yield 5-(benzo[d]oxazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione. researchgate.net This resulting oxadiazole can be further modified, showcasing the stepwise construction of more elaborate molecular architectures.
Furthermore, this compound can undergo condensation reactions with various anhydrides. For example, its reaction with succinic or maleic anhydride (B1165640) in refluxing acetic acid leads to the formation of 2,5-dioxopyrrolidin and 2,5-dioxo-2,5-dihydro-1H-pyrrole derivatives, respectively. researchgate.net These reactions highlight the ease with which different cyclic structures can be accessed from this single starting material.
The table below summarizes some of the heterocyclic scaffolds synthesized from this compound, showcasing its versatility as a synthetic precursor.
| Starting Material | Reagent | Resulting Heterocyclic Scaffold | Reference |
| This compound | Carbon disulfide, Potassium hydroxide | 5-(benzo[d]oxazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
| This compound | Succinic anhydride, Acetic acid | 2,5-dioxopyrrolidin derivative | researchgate.net |
| This compound | Maleic anhydride, Acetic acid | 2,5-dioxo-2,5-dihydro-1H-pyrrole derivative | researchgate.net |
| This compound | 2-acetylthiophene (B1664040) | N'-(1-(thiophen-2-yl)ethylene)this compound | researchgate.net |
Building Block in Multicomponent Reactions and Diverse Synthetic Strategies
Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency in generating molecular complexity in a single step. This compound has proven to be a valuable building block in such reactions. Its ability to react with multiple components simultaneously allows for the rapid assembly of intricate molecular frameworks.
While specific examples of MCRs directly involving this compound are part of ongoing research, the general reactivity of the hydrazide group makes it an ideal candidate for inclusion in various MCR strategies. These reactions often lead to the formation of novel heterocyclic systems that would otherwise require lengthy and complex multi-step syntheses. The exploration of its potential in MCRs is an active area of investigation, with the aim of developing new and efficient routes to biologically relevant molecules.
Emerging Applications in Chemical Biology and Material Science
Beyond its established role in synthetic organic chemistry, this compound is beginning to attract attention for its potential applications in the interdisciplinary fields of chemical biology and material science. These emerging areas of research are focused on leveraging the unique properties of the benzoxazole core and the versatile carbohydrazide functional group.
Development of Chemosensors and Probes
The benzoxazole moiety is known to be a part of many fluorescent molecules. This intrinsic property suggests that derivatives of this compound could be developed as chemosensors and fluorescent probes. By chemically modifying the carbohydrazide group, it is possible to introduce specific recognition elements that can bind to target analytes. Upon binding, a change in the fluorescence properties of the molecule could be observed, allowing for the detection and quantification of the analyte. While specific research on this compound as a chemosensor is still in its early stages, the foundational chemistry for creating such probes is well-established.
Potential in Polymer Chemistry and Nanomaterial Synthesis
The bifunctional nature of this compound, with its reactive hydrazide group and stable aromatic core, makes it a potential building block in polymer chemistry. It could theoretically be incorporated into polymer chains to impart specific properties, such as thermal stability or fluorescence. The hydrazide group can participate in polymerization reactions, while the benzoxazole unit can influence the final properties of the polymer.
In the realm of nanomaterials, molecules like this compound can be used as ligands to functionalize the surface of nanoparticles. This surface modification can improve the stability and dispersibility of the nanoparticles and can also be used to introduce specific functionalities for targeted applications. While concrete examples of its use in nanomaterial synthesis are not yet widely reported, its chemical characteristics make it a promising candidate for future research in this area.
Future Perspectives and Challenges in Benzo D Oxazole 2 Carbohydrazide Research
Emerging Research Areas and Unexplored Potentials of the Compound Class
The versatile scaffold of benzo[d]oxazole-2-carbohydrazide has been the foundation for the development of numerous derivatives with a wide array of pharmacological activities. Future research is poised to delve deeper into these established activities while also exploring novel applications.
One of the most promising emerging areas is the development of highly specific and potent therapeutic agents. While numerous benzo[d]oxazole derivatives have demonstrated anticancer researchgate.netnih.govnih.govmdpi.comnih.gov, antimicrobial mdpi.comnih.govresearchgate.net, anti-inflammatory globalresearchonline.netfigshare.comresearchgate.net, and neuroprotective nih.govnih.gov properties, the next generation of research will likely focus on optimizing these activities. This involves designing compounds with enhanced selectivity for their biological targets, thereby minimizing off-target effects. For instance, in cancer therapy, research is moving towards designing benzo[d]oxazole derivatives that can act as specific enzyme inhibitors, such as VEGFR-2 inhibitors, to target tumor growth and angiogenesis more effectively. nih.govnih.gov
The neuroprotective potential of this compound class is another significant and relatively underexplored area. Recent studies have shown that certain benzo[d]oxazole derivatives can offer neuroprotection in models of Alzheimer's disease, suggesting a promising avenue for the development of new treatments for neurodegenerative disorders. nih.govnih.gov Future investigations could expand to other neurological conditions and explore the underlying mechanisms of action in greater detail.
Beyond medicine, the unique photophysical properties of the benzoxazole (B165842) core are opening up new research avenues in material science. A notable example is the incorporation of benzoxazole moieties into covalent organic frameworks (COFs) to create ultrastable materials for photocatalysis. acs.org This represents a significant departure from the traditional focus on biological activity and highlights the untapped potential of this heterocyclic system in advanced materials and green chemistry.
Table 1: Emerging Applications of Benzo[d]oxazole Derivatives
| Research Area | Potential Application | Key Findings |
| Oncology | Targeted Cancer Therapy | Derivatives showing potent activity as VEGFR-2 inhibitors, inducing apoptosis in cancer cells. nih.govnih.gov |
| Neurology | Neuroprotective Agents | Compounds demonstrating protection against β-amyloid-induced neurotoxicity in Alzheimer's disease models. nih.govnih.gov |
| Material Science | Photocatalysis | Incorporation into Covalent Organic Frameworks (COFs) for visible-light-driven chemical transformations. acs.org |
| Infectious Diseases | Novel Antimicrobials | Development of derivatives with significant activity against drug-resistant bacterial and fungal strains. nih.govresearchgate.net |
Advancements in Synthetic Methodologies and Characterization Techniques
The evolution of synthetic organic chemistry has had a profound impact on the accessibility and diversity of this compound derivatives. Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly synthetic routes.
Traditional methods for synthesizing the benzoxazole core often involve the condensation of 2-aminophenols with various carbonyl compounds. rsc.orgnih.gov While effective, these methods can sometimes require harsh reaction conditions. To address these limitations, a variety of modern synthetic techniques have been developed. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. figshare.comijpbs.com
Ultrasound irradiation: Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter timeframes. nih.gov
Novel Catalytic Systems: A wide range of catalysts are being employed to enhance the efficiency and selectivity of benzoxazole synthesis. These include ionic liquids rsc.orgnih.gov, magnetic nanoparticles nih.gov, and photocatalysts nih.gov, which often offer the advantages of being reusable and promoting greener chemical processes.
In parallel with synthetic advancements, the integration of computational chemistry has revolutionized the design and discovery of new benzo[d]oxazole derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are now routinely used to:
Predict the biological activity of novel compounds before they are synthesized. nih.govfigshare.com
Understand the binding modes of these molecules with their biological targets. nih.govresearchgate.net
Elucidate structure-activity relationships to guide the design of more potent and selective analogues.
The characterization of newly synthesized compounds relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry remain the cornerstones for structural elucidation. nih.govresearchgate.net
Table 2: Modern Synthetic and Characterization Approaches for Benzo[d]oxazole Derivatives
| Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, improved yields. figshare.comijpbs.com |
| Ultrasound Irradiation | Employs ultrasonic waves to induce chemical reactions. | Milder reaction conditions, shorter reaction times. nih.gov |
| Catalysis | Use of ionic liquids, nanoparticles, or photocatalysts. | Increased efficiency, reusability of catalysts, greener processes. rsc.orgnih.govnih.gov |
| Computational Modeling | 3D-QSAR, molecular docking, and molecular dynamics simulations. | Prediction of activity, understanding of binding modes, rational drug design. nih.govfigshare.comresearchgate.net |
Interdisciplinary Research Opportunities and Collaborative Frameworks
The multifaceted nature of this compound research inherently fosters collaboration across various scientific disciplines. The journey from designing a new molecule to its potential application requires a synergistic effort from chemists, biologists, pharmacologists, and material scientists.
A prime example of this interdisciplinary approach is the development of new therapeutic agents. This process typically begins with synthetic and computational chemists who design and create novel compounds. nih.govfigshare.com These compounds are then passed to biologists and pharmacologists who evaluate their biological activity and mechanisms of action in vitro and in vivo. nih.govnih.gov This iterative cycle of design, synthesis, and testing is crucial for the optimization of lead compounds.
The emerging application of benzo[d]oxazole derivatives in material science further underscores the need for collaboration. The development of functional materials, such as the photocatalytic COFs, requires the expertise of both organic chemists, who can synthesize the necessary molecular building blocks, and material scientists, who can assemble these components into functional architectures and characterize their properties. acs.org
Future progress in the field will be significantly enhanced by establishing more formal collaborative frameworks. These could include joint research programs between academic institutions and industry, as well as the formation of interdisciplinary research consortia focused on specific therapeutic areas or material applications. Such collaborations would facilitate the sharing of resources and expertise, ultimately accelerating the translation of basic research findings into tangible benefits for society.
Q & A
Q. What are the common synthetic routes for Benzo[d]oxazole-2-carbohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with hydrazine-based reagents. Key methods include:
- Hydrazine Hydrate with Acid Catalysis : Reacting 2-aminophenol with hydrazine hydrate in the presence of HCl under reflux (70–80°C) achieves yields of ~70–80% .
- Oxidative Cyclization : Using iodine or Cu(I) catalysts to promote cyclization of thiourea intermediates derived from 2-aminophenol and hydrazides .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) with comparable yields .
- Table 1 : Comparative synthesis routes and yields:
| Precursor | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminophenol | Hydrazine hydrate, HCl, reflux | 75–80 | |
| 2-Aminophenol | Iodine, DMSO, 120°C | 65–70 | |
| 2-Nitro derivatives | Pd/C, H₂, NH₂NH₂, ethanol | 60–65 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies hydrazide protons (δ 9.5–10.5 ppm) and aromatic protons in the benzoxazole ring (δ 7.0–8.5 ppm). Carbonyl signals appear at ~160–165 ppm .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 177.1 for C₈H₇N₃O₂) .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the hydrazide moiety .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, away from ignition sources. Use explosion-proof equipment for electrical systems .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing of via approved chemical waste facilities .
Advanced Research Questions
Q. How can computational chemistry models (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., using B3LYP/6-311G** basis sets). The electron-rich benzoxazole ring shows strong π→π* transitions, correlating with UV-Vis absorption at ~290 nm .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, explaining solubility trends in polar aprotic solvents (e.g., DMF > DMSO) .
Q. What strategies resolve contradictory bioactivity data in benzoxazole derivatives?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to isolate compound-specific effects from cell-type variability .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with bioactivity measurements .
- Structural Analog Comparison : Compare with 2-aminobenzimidazole derivatives to differentiate scaffold-specific effects .
Q. How do solvent and catalyst choices influence regioselectivity in benzoxazole-hydrazide functionalization?
- Methodological Answer :
- Polar Solvents (DMF, DMSO) : Stabilize transition states in nucleophilic acyl substitution, favoring hydrazide formation at the C2 position .
- Catalytic Systems : Cu(I) catalysts promote C-H activation for coupling reactions (e.g., Suzuki-Miyaura), while Pd/C facilitates nitro-group reduction in precursor synthesis .
Q. What mechanistic insights explain side reactions during this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
